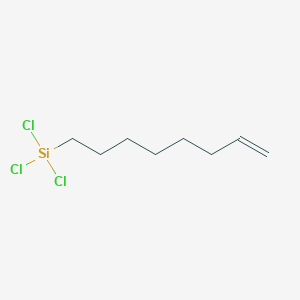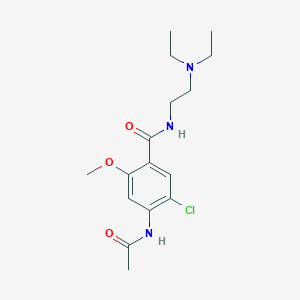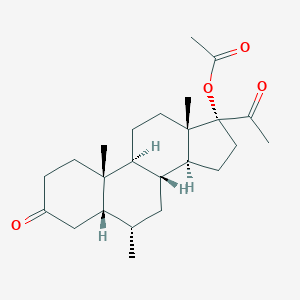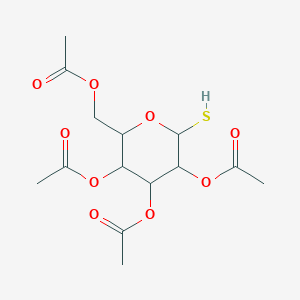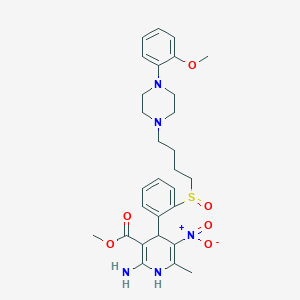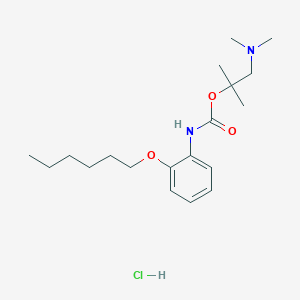
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMHP or 3-(1,3-benzodioxol-5-yl)-N,N-dimethylpropan-1-amine. DMHP is a psychoactive compound that belongs to the class of amphetamines.
作用機序
DMHP acts by increasing the release of dopamine and norepinephrine in the brain. It binds to the dopamine and norepinephrine transporters, inhibiting their reuptake and leading to an accumulation of these neurotransmitters in the synaptic cleft. This results in an increase in the activation of postsynaptic receptors, leading to the characteristic behavioral effects of DMHP.
生化学的および生理学的効果
DMHP has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver and increases the levels of stress hormones such as cortisol and adrenaline. DMHP has been shown to cause neurotoxicity in animals, leading to the degeneration of dopaminergic neurons in the brain.
実験室実験の利点と制限
DMHP has several advantages as a tool for scientific research. It is a potent and selective psychostimulant that induces well-defined behavioral effects in animals. It is also relatively easy to synthesize and has a high purity and yield. However, DMHP has several limitations. It is a controlled substance and can only be used in licensed facilities. It is also highly toxic and can cause severe health effects if not handled properly.
将来の方向性
DMHP has several potential future directions for scientific research. It could be used to investigate the role of dopamine and norepinephrine in the development of drug addiction and withdrawal. It could also be used to study the effects of psychostimulants on cognitive function and memory. Additionally, DMHP could be used as a tool to develop new treatments for psychiatric disorders such as attention deficit hyperactivity disorder and depression.
Conclusion
DMHP is a potent psychostimulant that has gained significant attention in scientific research. It has been widely used to study the central nervous system and the effects of amphetamines on the brain. DMHP acts by increasing the release of dopamine and norepinephrine in the brain, leading to well-defined behavioral effects in animals. It has several advantages as a tool for scientific research, including its potency and selectivity. However, it also has several limitations, including its toxicity and controlled substance status. DMHP has several potential future directions for scientific research, including the development of new treatments for psychiatric disorders.
合成法
DMHP is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with dimethylamine and isopropyl alcohol. The reaction mixture is then treated with hydrochloric acid to yield DMHP as a monohydrochloride salt. This synthesis method has been optimized to produce DMHP with high purity and yield.
科学的研究の応用
DMHP has been widely used in scientific research as a tool to study the central nervous system. It acts as a potent psychostimulant that induces hyperactivity, stereotypy, and increased locomotor activity in animals. DMHP has been used to study the effects of amphetamines on the brain, including the release of dopamine and norepinephrine. It has also been used to investigate the role of the serotoninergic system in drug abuse and addiction.
特性
CAS番号 |
142682-44-8 |
|---|---|
製品名 |
Carbamic acid, (2-(hexyloxy)phenyl)-, 2-(dimethylamino)-1,1-dimethylethyl ester, monohydrochloride |
分子式 |
C19H33ClN2O3 |
分子量 |
372.9 g/mol |
IUPAC名 |
[1-(dimethylamino)-2-methylpropan-2-yl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-6-7-8-11-14-23-17-13-10-9-12-16(17)20-18(22)24-19(2,3)15-21(4)5;/h9-10,12-13H,6-8,11,14-15H2,1-5H3,(H,20,22);1H |
InChIキー |
GVLFIASKRRQVAP-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
正規SMILES |
CCCCCCOC1=CC=CC=C1NC(=O)OC(C)(C)CN(C)C.Cl |
その他のCAS番号 |
142682-44-8 |
同義語 |
(1-dimethylamino-2-methyl-propan-2-yl) N-(2-hexoxyphenyl)carbamate hyd rochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



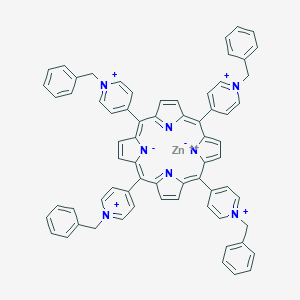
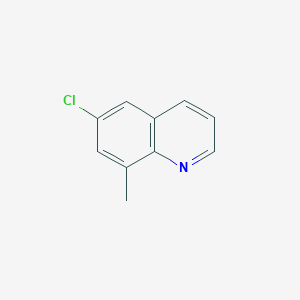
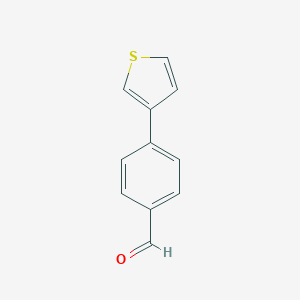
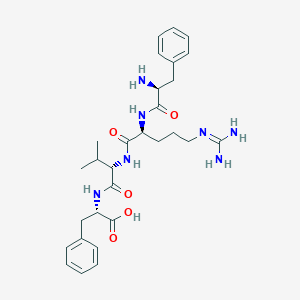
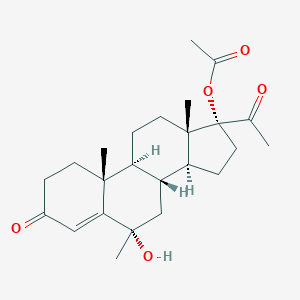
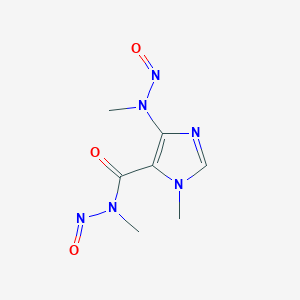
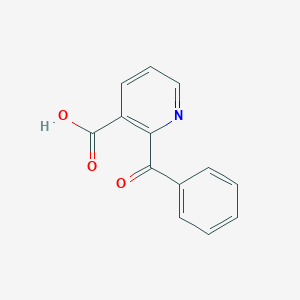
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
